molecular formula C13H12ClNO B8241392 2'-Chloro-3-methoxy-[1,1'-biphenyl]-4-amine

2'-Chloro-3-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B8241392
M. Wt: 233.69 g/mol
InChI Key: LYTPONWWXBXCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 2’ position, a methoxy group at the 3 position, and an amine group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines or alcohols, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated biphenyls and nitro-substituted biphenyls.

    Nucleophilic Aromatic Substitution: Products include substituted biphenyls with nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: Products include quinones, amines, and alcohols.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine is unique due to the presence of both the chlorine and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for biological and medicinal research.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPONWWXBXCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.